molecular formula C18H29NO2 B295179 2-[Tert-butyl(methyl)amino]ethyl 4-tert-butylbenzoate

2-[Tert-butyl(methyl)amino]ethyl 4-tert-butylbenzoate

Katalognummer B295179
Molekulargewicht: 291.4 g/mol
InChI-Schlüssel: SIGWPQVSUVHMSN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[Tert-butyl(methyl)amino]ethyl 4-tert-butylbenzoate is a chemical compound that has gained significant attention in scientific research. It is commonly used in the field of chemistry and biochemistry due to its unique properties.

Wirkmechanismus

The mechanism of action of 2-[Tert-butyl(methyl)amino]ethyl 4-tert-butylbenzoate involves its binding to specific receptors in the body. It has been shown to act as an agonist for certain GPCRs, leading to the activation of downstream signaling pathways. Additionally, it has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[Tert-butyl(methyl)amino]ethyl 4-tert-butylbenzoate are varied and depend on the specific receptors and enzymes it interacts with. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects in certain studies. Additionally, it has been shown to have potential anticancer activity by inducing apoptosis in cancer cells.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 2-[Tert-butyl(methyl)amino]ethyl 4-tert-butylbenzoate in lab experiments include its ability to act as a specific ligand for certain receptors and enzymes, as well as its potential therapeutic applications. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanisms of action.

Zukünftige Richtungen

There are several future directions for the study of 2-[Tert-butyl(methyl)amino]ethyl 4-tert-butylbenzoate. These include further studies on its potential therapeutic applications, as well as its interactions with specific receptors and enzymes. Additionally, there is a need for further studies to fully understand its mechanism of action and potential toxicity. Finally, the development of more specific and potent analogs of this compound may lead to new therapeutic targets and applications.

Synthesemethoden

The synthesis of 2-[Tert-butyl(methyl)amino]ethyl 4-tert-butylbenzoate involves the reaction of 4-tert-butylbenzoic acid with N,N-dimethyl-1,2-ethanediamine in the presence of a coupling agent such as dicyclohexylcarbodiimide. The reaction is carried out under reflux in an organic solvent such as dichloromethane. The resulting product is then purified by recrystallization to obtain a white solid.

Wissenschaftliche Forschungsanwendungen

2-[Tert-butyl(methyl)amino]ethyl 4-tert-butylbenzoate has been widely used in scientific research due to its ability to act as a ligand for various receptors in the body. It has been studied for its potential therapeutic applications in the treatment of diseases such as cancer, diabetes, and Alzheimer's disease. Additionally, it has been used as a tool compound in the study of G protein-coupled receptors (GPCRs) and their signaling pathways.

Eigenschaften

Molekularformel

C18H29NO2

Molekulargewicht

291.4 g/mol

IUPAC-Name

2-[tert-butyl(methyl)amino]ethyl 4-tert-butylbenzoate

InChI

InChI=1S/C18H29NO2/c1-17(2,3)15-10-8-14(9-11-15)16(20)21-13-12-19(7)18(4,5)6/h8-11H,12-13H2,1-7H3

InChI-Schlüssel

SIGWPQVSUVHMSN-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)OCCN(C)C(C)(C)C

Kanonische SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)OCCN(C)C(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.